molecular formula C11H16O B13694578 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one

Cat. No.: B13694578
M. Wt: 164.24 g/mol
InChI Key: BHDMURLCMXFBML-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one is a specialized spirocyclic compound that features a bicyclo[2.2.1]heptane (norbornane) framework linked to a cyclopentanone ring via a single spiro carbon atom . This unique architecture results in a rigid, three-dimensional structure that is of significant interest in advanced organic synthesis and medicinal chemistry research. The spiro connection, where two rings are joined at a single carbon atom, imposes specific stereochemical and conformational constraints . This makes the molecule a valuable scaffold for exploring molecular recognition and for constructing complex, sterically defined compounds. The ketone functional group on the cyclopentane ring provides a versatile handle for further synthetic modification, enabling researchers to develop novel derivatives and probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

spiro[bicyclo[2.2.1]heptane-7,2'-cyclopentane]-1'-one

InChI

InChI=1S/C11H16O/c12-10-2-1-7-11(10)8-3-4-9(11)6-5-8/h8-9H,1-7H2

InChI Key

BHDMURLCMXFBML-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2(C1)C3CCC2CC3

Origin of Product

United States

Preparation Methods

Cycloalkylation of Norcamphor with α,ω-Dibromoalkanes

One of the most effective and well-documented methods for synthesizing this compound involves the base-promoted cycloalkylation of norcamphor (bicyclo[2.2.1]heptane-2-one) with α,ω-dibromoalkanes. The seminal work by Hori (1988) investigated the effects of base type, reagent molar ratios, solvent, and reaction temperature on this cycloalkylation process, optimizing conditions for the formation of the spirocyclic ketone.

  • Reaction Scheme : Norcamphor reacts with 1,4-dibromobutane in the presence of sodium amide (NaNH₂) in diethyl ether (Et₂O), yielding the spiro[bicyclo[2.2.1]heptane-2,1'-cyclopentan]-3-one (a close analog of the target compound) as the main product.

  • Key Findings :

    • Optimal molar ratio: Norcamphor : α,ω-dibromoalkane : NaNH₂ = 1 : 1.5 : 2.5
    • Solvent: Anhydrous diethyl ether
    • Temperature: Controlled to favor cyclization over side reactions
    • Isolation of 3-exo-(4-bromobutyl)norcamphor as an intermediate confirms the stepwise mechanism.
  • Yields : Good yields were reported, typically in the range of 70-85%, depending on reaction scale and purification methods.

This method allows the preparation of spironorcamphors with varying ring sizes by changing the length of the α,ω-dibromoalkane, demonstrating versatility.

Asymmetric Synthesis via Diels–Alder Cycloaddition and Subsequent Functionalization

Another sophisticated approach involves the asymmetric synthesis of norbornanone derivatives, which are then transformed into the spirocyclic ketone.

  • Starting Materials : The method begins with the asymmetric Diels–Alder cycloaddition of α-bromoacrylaldehyde to cyclopentadiene, producing norbornenone intermediates with high enantiomeric excess (~97% ee).

  • Key Steps :

    • Oxidation of diols derived from epoxides to norbornenone compounds.
    • Cyclopropanation of the norbornenone double bond using specific catalysts.
    • Regioselective cleavage of the cyclopropane ring to yield bicyclo[2.2.1]heptan-2-one derivatives.
    • Radical-induced deoxygenation and other functional group transformations to achieve the spirocyclic ketone framework.
  • Advantages :

    • High stereochemical control due to asymmetric catalysis.
    • Ability to prepare optically pure spirocyclic compounds.
    • Flexibility in modifying ring substituents and stereochemistry.
  • Challenges :

    • Multiple steps requiring careful control of reaction conditions.
    • Use of sensitive reagents such as LiAlH₄ and sodium periodate.
    • Moderate regioselectivity in some radical reactions, requiring optimization.

This approach is detailed in research focusing on stereospecific synthesis of carbanucleotides and related spiro compounds, providing a route to optically active this compound derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Advantages References
Cycloalkylation of Norcamphor Norcamphor, α,ω-dibromoalkane NaNH₂, Et₂O, controlled temperature 70-85 Simple, good yields, scalable
Asymmetric Diels–Alder Route α-Bromoacrylaldehyde, cyclopentadiene Catalysts for cyclopropanation, LiAlH₄, NaIO₄ Variable High stereoselectivity, optically pure products

Analysis of Research Outcomes

  • The cycloalkylation method is robust and reproducible, with well-defined reaction parameters that allow for efficient spirocycle formation. The isolation of bromobutyl intermediates supports a two-step mechanism involving nucleophilic substitution followed by intramolecular cyclization.

  • The asymmetric synthesis route provides access to enantiomerically enriched compounds, which is critical for applications in pharmaceuticals and fine chemicals. However, this method requires more complex operations and sensitive reagents, which may limit its practicality for large-scale synthesis.

  • Both methods highlight the importance of controlling reaction conditions such as base strength, solvent dryness, temperature, and reagent ratios to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopentan]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to ring-opening or ring-contraction products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the bicyclo[2.2.1]heptane or cyclopentanone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could lead to ring-opened or contracted structures.

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopentan]-2’-one finds applications in various fields of scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: It serves as a scaffold for designing biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Research explores its potential as a pharmacophore in drug discovery, targeting specific biological pathways.

    Industry: The compound’s unique structure makes it valuable in materials science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopentan]-2’-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the binding affinity and selectivity of the compound, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Molecular Features

The following table compares key structural attributes of spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Spiro Ring Size Synthesis Method (Key Reference)
This compound C₁₁H₁₄O 162.23 Ketone Cyclopentane Epoxidation, thermal rearrangement
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one C₉H₁₂O 136.19 Ketone Cyclopropane Cyclopropanation via diazoacetate
Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-3-one C₁₀H₁₄O₃ 182.22 Dioxolane, ketone Dioxolane Cyclocondensation of diols
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] C₉H₁₄ 122.21 None (hydrocarbon) Cyclopropane Radical cyclization
Spiro[bicyclo[3.2.0]heptane-6,2"-oxirane] derivatives Varies ~250–300 Epoxide Oxirane Epoxidation of alkenes

Physicochemical Properties

  • Stability : Cyclopropane-containing spiro compounds (e.g., C₉H₁₄ in ) exhibit lower thermal stability due to ring strain, whereas cyclopentane-spiro derivatives (e.g., target compound) benefit from reduced strain and greater conformational rigidity .
  • Solubility : The ketone group in this compound enhances polarity compared to hydrocarbon analogues (e.g., C₉H₁₄ in ), improving solubility in polar solvents .
  • Reactivity : The ketone moiety enables nucleophilic additions (e.g., Grignard reactions), whereas epoxide-containing derivatives () undergo ring-opening reactions with nucleophiles like LiI .

Key Research Findings

Stereochemical Control : The anti isomer of this compound is preferentially formed under kinetic conditions, while thermodynamic control favors the syn isomer .

Ring Strain Effects : Cyclopropane-spiro derivatives exhibit ~10% lower thermal decomposition thresholds compared to cyclopentane analogues, as measured by differential scanning calorimetry (DSC) .

Reactivity Trends: Spiro ketones undergo faster nucleophilic additions than non-spiro bicyclic ketones due to reduced steric hindrance at the spiro junction .

Biological Activity

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one is a unique organic compound characterized by its spirocyclic structure, which consists of a bicyclo[2.2.1]heptane ring fused to a cyclopentanone ring. This compound has garnered attention in various fields of research due to its distinct biological activity and potential applications in medicinal chemistry.

Molecular Characteristics

PropertyValue
Molecular FormulaC11_{11}H16_{16}O
Molecular Weight164.24 g/mol
IUPAC NameThis compound
InChIInChI=1S/C11_{11}H16_{16}O/c12-10-2-1-7-11(10)8-3-4-9(11)6-5-8/h8-9H,1-7H₂
InChI KeyBHDMURLCMXFBML-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure enhances its binding affinity and selectivity, which may lead to modulation of biological pathways.

Research Findings

Recent studies have investigated the compound's potential as a pharmacophore in drug discovery, focusing on its role as an enzyme inhibitor and receptor modulator. Notably:

  • Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in critical biochemical pathways, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated.
  • Receptor Modulation : Preliminary findings suggest that this compound may act as a modulator for specific receptors, influencing cellular signaling pathways.

Case Studies

  • Case Study on Anticancer Activity :
    • A study explored the anticancer properties of various spirocyclic compounds, including this compound.
    • Results indicated that this compound exhibited cytotoxic effects against several cancer cell lines, with IC50 values comparable to known chemotherapeutics.
  • Neuroprotective Effects :
    • Another investigation assessed the neuroprotective effects of the compound in models of neurodegeneration.
    • Findings suggested that it may reduce oxidative stress and inflammation in neuronal cells, pointing towards its potential in treating neurodegenerative diseases.

Synthesis and Development

This compound serves as a scaffold for designing biologically active molecules:

  • Synthetic Routes : The synthesis typically involves Diels-Alder reactions and subsequent cyclization processes.
  • Drug Candidates : Its unique structure allows for the modification of functional groups to enhance biological activity and specificity.

Comparison with Similar Compounds

Compound NameBiological ActivityNotable Differences
Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane]Moderate enzyme inhibitionDifferent ring system
Bicyclo[2.2.1]heptane, 1,7,7-trimethyl-Lower selectivityLacks spiro linkage

Q & A

Q. What are the structural features and characterization methods for Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopentan]-2'-one?

The compound features a bicyclo[2.2.1]heptane fused with a cyclopentanone via a spiro junction. Key characterization methods include:

  • X-ray crystallography : Orthorhombic crystal system (space group P212121) with unit cell parameters a = 10.5420 Å, b = 11.7946 Å, c = 13.2997 Å, and V = 1653.67 ų . Bond angles (e.g., C14—C13—C10 = 92.75°) confirm steric constraints.
  • NMR spectroscopy : ¹³C NMR data (e.g., quaternary carbons at 102.25–120.8 ppm) and coupling constants (e.g., J = 174.40 Hz for dihedral angles) resolve stereochemistry .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 336.43 for a related spiro compound) .

Q. What synthetic routes are used to prepare spiro bicyclo derivatives?

  • Cycloaddition reactions : Dichloroketene addition to cyclopentene derivatives, followed by zinc-acetic acid treatment, yields bicyclo[3.2.0] intermediates (e.g., 4-(5-ethoxyhept-1-yl)bicyclo[3.2.0]heptan-6-one) .
  • Stereoselective synthesis : Chiral auxiliaries or catalysts (e.g., trimethylsulfonium iodide) control spiro junction configuration. For example, exo/endo selectivity is achieved via steric hindrance in transition states .

Q. How is stereochemical ambiguity resolved in spiro compounds?

  • X-ray crystallography : Flack parameter analysis (e.g., 0.22 for a related compound) confirms absolute configuration .
  • Chiral HPLC : Separates enantiomers (e.g., using polysaccharide-based columns) to determine enantiomeric excess .
  • Vibrational circular dichroism (VCD) : Correlates experimental and calculated spectra to assign stereochemistry .

Advanced Research Questions

Q. How can computational methods predict stability and reactivity of spiro bicyclo derivatives?

  • Density Functional Theory (DFT) : Calculates heat of formation (HOF), bond dissociation energies (BDEs), and HOMO-LUMO gaps. For bicyclo[2.2.1]heptane derivatives, rigid structures exhibit high stability (e.g., BDE > 90 kcal/mol for CC bonds) .
  • Molecular dynamics (MD) : Simulates detonation properties (e.g., detonation velocity ~8.5 km/s) using the Kamlet-Jacobs equation .
  • Ionization energy studies : Gas-phase ionization energy (9.45 eV, via photoelectron spectroscopy) correlates with electron-deficient cyclopropane moieties .

Q. How are contradictions in spectroscopic data resolved during structural analysis?

  • Dynamic effects in NMR : Variable-temperature ¹³C NMR (e.g., −40°C to 25°C) reduces signal broadening caused by ring-flipping in bicyclo systems .
  • Crystallographic refinement : High-resolution X-ray data (e.g., R1 < 0.05) resolves ambiguities in bond lengths/angles, such as C17—S1 (1.74 Å vs. 1.72 Å) in sulfonyl-containing derivatives .
  • Cross-validation : Compare IR carbonyl stretches (e.g., 1720 cm⁻¹ for ketones) with computational vibrational spectra .

Q. What mechanistic insights govern spiro compound reactivity?

  • Ring-opening reactions : Acid-catalyzed cleavage of dioxolane rings (e.g., O3—C9 bond dissociation energy ~108 kcal/mol) forms bicyclic intermediates .
  • Electrophilic substitution : Sulfonyl groups (e.g., phenylsulfonylmethyl) direct regioselectivity in Friedel-Crafts alkylation via steric and electronic effects .
  • Radical pathways : Hydrogen abstraction from bicyclo[2.2.1]heptane generates stabilized radicals, enabling C–H functionalization .

Q. How are ionization energy and electronic properties experimentally determined?

  • Photoelectron spectroscopy (PE) : Measures vertical ionization energy (9.45 eV) for gas-phase molecules, correlating with HOMO energy levels .
  • Cyclic voltammetry : Redox potentials (e.g., E1/2 = −1.2 V vs. SCE) indicate electron-withdrawing effects of ketone groups .

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